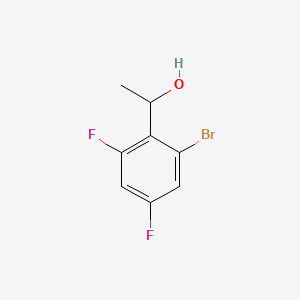

1-(2-Bromo-4,6-difluorophenyl)ethan-1-OL

Description

Contextual Significance of Halogenated Aryl Alcohols in Contemporary Chemical Synthesis

Halogenated aryl alcohols are a class of compounds of significant importance in contemporary chemical synthesis, primarily due to their utility as versatile intermediates. The presence of halogen atoms on the aromatic ring provides synthetic handles for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

Optically active aryl alcohols, in particular, are highly sought-after as chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules. nih.govbldpharm.com The stereochemistry of the alcohol moiety is often crucial for the biological efficacy of the final product. Consequently, numerous methods, including asymmetric reduction of the corresponding aryl ketones, have been developed to access these compounds in high enantiomeric purity. nih.govbldpharm.com Furthermore, halogenated compounds find broad application in medicine and industry, acting as precursors for a diverse range of organic derivatives. chemicalbook.com The alcohol functional group itself can be readily transformed into other functionalities, such as esters, ethers, and alkyl halides, further expanding the synthetic utility of this class of molecules. fishersci.sechemos.de

Overview of Fluorine and Bromine Substituents in Aromatic Systems: Influence on Reactivity and Synthetic Utility

The presence of both fluorine and bromine substituents on the phenyl ring of 1-(2-Bromo-4,6-difluorophenyl)ethan-1-ol has a profound impact on its reactivity and utility in synthesis. Halogens exert a dual electronic effect on aromatic systems: they are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+M).

Fluorine: As the most electronegative element, fluorine's inductive effect is exceptionally strong. This potent electron withdrawal deactivates the aromatic ring towards electrophilic substitution. However, in nucleophilic aromatic substitution (SNAr) reactions, this same property stabilizes the negatively charged Meisenheimer complex intermediate, thereby accelerating the reaction. The introduction of fluorine atoms into organic molecules can also enhance properties such as metabolic stability and binding affinity, a strategy widely employed in medicinal chemistry.

Bromine: Bromine is also inductively electron-withdrawing but is more polarizable and a better leaving group in nucleophilic substitution and cross-coupling reactions compared to fluorine. The carbon-bromine bond is a key site for transformations like metal-halogen exchange and the formation of organometallic reagents (e.g., Grignard or organolithium reagents), which are subsequently used to form new carbon-carbon bonds.

The combined presence of two fluorine atoms and one bromine atom makes the aromatic ring of the title compound significantly electron-deficient. This electronic nature, coupled with the distinct reactivity of the C-Br bond, allows for selective and sequential chemical modifications, making it a highly versatile synthetic intermediate.

Fundamental Structural Features and Stereochemical Considerations of this compound

The fundamental structure of this compound is characterized by a phenyl ring substituted at the 2-, 4-, and 6-positions with a bromine and two fluorine atoms, respectively. Attached to this ring is an ethanol (B145695) group, with the hydroxyl function at the benzylic position (carbon-1).

A critical structural feature of this molecule is the presence of a stereocenter at the carbinol carbon (the carbon atom bonded to the hydroxyl group). This chirality means that the compound can exist as a pair of enantiomers, (R)-1-(2-Bromo-4,6-difluorophenyl)ethan-1-ol and (S)-1-(2-Bromo-4,6-difluorophenyl)ethan-1-ol. The synthesis of a single enantiomer, known as asymmetric synthesis, is of paramount importance, especially in the pharmaceutical industry, where different enantiomers can exhibit vastly different biological activities. bldpharm.com The stereoselective synthesis of such chiral alcohols is often achieved through the asymmetric reduction of the corresponding prochiral ketone, 2-bromo-1-(2-bromo-4,6-difluorophenyl)ethanone, using chiral catalysts or biocatalytic methods. nih.govchemsrc.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2711861-11-7 |

| Molecular Formula | C₈H₇BrF₂O |

| Molecular Weight | 237.04 g/mol |

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrF2O |

|---|---|

Molecular Weight |

237.04 g/mol |

IUPAC Name |

1-(2-bromo-4,6-difluorophenyl)ethanol |

InChI |

InChI=1S/C8H7BrF2O/c1-4(12)8-6(9)2-5(10)3-7(8)11/h2-4,12H,1H3 |

InChI Key |

JQUKEWYLMCLQQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=C1Br)F)F)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Bromo 4,6 Difluorophenyl Ethan 1 Ol

Retrosynthetic Analysis and Strategic Precursors for 1-(2-Bromo-4,6-difluorophenyl)ethan-1-OL

Retrosynthetic analysis is a technique used to plan a synthesis by mentally deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection is at the carbon-hydroxyl bond of the secondary alcohol. This disconnection points to the corresponding ketone, 1-(2-Bromo-4,6-difluorophenyl)ethan-1-one, as the immediate precursor or proximate intermediate.

This ketone intermediate contains the requisite arrangement of halogen substituents on the aromatic ring. A further disconnection of the bond between the carbonyl carbon and the aromatic ring suggests a Friedel-Crafts acylation reaction. This step would involve the reaction of an acetylating agent (like acetyl chloride or acetic anhydride) with a suitably substituted aromatic precursor, namely 1-bromo-3,5-difluorobenzene (B42898). The synthesis of this specific precursor is a key challenge that requires careful regiocontrol.

Synthesis of Halogenated Phenylethanone Intermediates (e.g., 1-(2-Bromo-4,6-difluorophenyl)ethan-1-one)

The synthesis of the key intermediate, 1-(2-Bromo-4,6-difluorophenyl)ethan-1-one, is typically achieved through an electrophilic acylation reaction. The most common method is the Friedel-Crafts acylation of 1-bromo-3,5-difluorobenzene.

In this procedure, 1-bromo-3,5-difluorobenzene is treated with an acetylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O), in the presence of a Lewis acid catalyst. Common catalysts for this transformation include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), or other strong Lewis acids. The reaction introduces the acetyl group (-COCH₃) onto the aromatic ring. The fluorine atoms are activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. In 1-bromo-3,5-difluorobenzene, the position between the two fluorine atoms (C2) is sterically hindered and activated by both fluorine atoms, making it the most likely site for electrophilic substitution.

An alternative approach involves the α-halogenation of a pre-existing acetophenone (B1666503). libretexts.org For instance, one could envision the synthesis starting from 1-(4,6-difluorophenyl)ethan-1-one, followed by a regioselective bromination at the ortho position. However, controlling the regioselectivity of this bromination can be challenging.

Regioselective Introduction of Bromine and Fluorine Substituents on the Aromatic Ring

The strategic precursor, 1-bromo-3,5-difluorobenzene, is crucial for the synthesis. Its preparation requires precise control over the placement of the halogen atoms. Direct bromination of 1,3-difluorobenzene (B1663923) is not a viable route as it yields 1-bromo-2,4-difluorobenzene (B57218) as the major product due to the ortho-, para-directing effects of the fluorine atoms. google.com

A more effective and regioselective method involves a Sandmeyer-type reaction starting from a corresponding aniline (B41778). google.comgoogle.com The synthesis begins with 3,5-difluoroaniline, which is a commercially available starting material. This aniline is first converted into its diazonium salt by treatment with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr). google.com The resulting diazonium salt is then reacted with a copper(I) bromide (CuBr) solution in HBr. google.com This reaction substitutes the diazonium group with a bromine atom, yielding the desired 1-bromo-3,5-difluorobenzene with high regioselectivity. google.com

Reduction Protocols for Carbonyl Precursors to Form this compound

The conversion of the carbonyl group in 1-(2-Bromo-4,6-difluorophenyl)ethan-1-one to the hydroxyl group of the target alcohol is a standard reduction reaction. However, the presence of other reducible functional groups (aryl halides) necessitates the use of selective reduction methods.

Chemo- and Diastereoselective Reduction Techniques

Chemoselectivity is a primary concern in this reduction step. The chosen reducing agent must selectively reduce the ketone without affecting the carbon-bromine or carbon-fluorine bonds on the aromatic ring. Reductions that involve harsh conditions or certain catalytic systems can lead to undesired hydrodehalogenation.

Diastereoselectivity is not a factor in this specific reaction, as the reduction of the prochiral ketone creates the first stereocenter in the molecule. Therefore, the focus remains on achieving high chemoselectivity. Reagents like sodium borohydride (B1222165) are generally mild enough to selectively reduce the ketone in the presence of aryl halides.

Catalytic and Stoichiometric Hydride Reduction Approaches

Both catalytic and stoichiometric methods can be employed for the reduction of the phenylethanone intermediate.

Stoichiometric Hydride Reduction: This is the most common approach for this type of transformation. Complex metal hydrides are used in stoichiometric amounts to deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.org

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, often used in protic solvents like methanol (B129727) or ethanol (B145695). It is highly effective for reducing aldehydes and ketones and typically does not reduce aryl halides, making it an excellent choice for this synthesis. libretexts.orgorganicchemistrytutor.com

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent than NaBH₄. libretexts.orgacs.org While it readily reduces ketones, its high reactivity can sometimes lead to side reactions, although it generally does not reduce aryl halides under standard conditions. It requires anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and a separate workup step to protonate the resulting alkoxide. organicchemistrytutor.com

Catalytic Reduction: Catalytic hydrogenation involves the use of hydrogen gas (H₂) and a metal catalyst. libretexts.org

Catalytic Hydrogenation: Metals like palladium (Pd), platinum (Pt), and nickel (Ni) are commonly used. nih.gov A significant drawback of this method is the risk of hydrodehalogenation, where the C-Br bond is cleaved and replaced with a C-H bond. beilstein-journals.org Palladium catalysts, in particular, are known to promote this side reaction. Therefore, careful selection of the catalyst and reaction conditions is essential to maintain the integrity of the halogen substituents. beilstein-journals.orgbeilstein-journals.org

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in place of H₂ gas. wikipedia.org It often proceeds under milder conditions and can sometimes offer better chemoselectivity compared to direct hydrogenation.

| Method | Reagent/Catalyst | Typical Solvent | Advantages | Disadvantages |

|---|---|---|---|---|

| Stoichiometric | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | High chemoselectivity, mild conditions, easy workup | Generates stoichiometric waste |

| Stoichiometric | Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | High reactivity, rapid reaction | Reacts violently with protic solvents, requires careful handling |

| Catalytic | H₂ / Pd, Pt, Ni | Ethanol, Ethyl Acetate | Atom economical (uses H₂) | Risk of hydrodehalogenation (loss of Br) |

| Catalytic | Isopropanol / Ru-catalyst | Isopropanol | Milder conditions, often good chemoselectivity | Requires specific catalyst synthesis |

Enantioselective Synthesis of Chiral this compound

Since this compound is a chiral molecule, its synthesis in an enantiomerically pure form is highly desirable, particularly for pharmaceutical applications. This is achieved by the asymmetric reduction of the prochiral ketone precursor. wikipedia.org

Several powerful methods exist for enantioselective ketone reduction:

Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst (the CBS catalyst) in combination with a stoichiometric borane (B79455) source (e.g., borane-THF or borane-dimethyl sulfide). wikipedia.orgchem-station.com The catalyst creates a chiral environment around the ketone, directing the hydride delivery to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in high enantiomeric excess (ee). mdpi.comsigmaaldrich.com Both enantiomers of the catalyst are available, allowing for the selective synthesis of either the (R) or (S) alcohol.

Noyori Asymmetric Hydrogenation: This method employs chiral ruthenium catalysts, such as those based on the BINAP ligand and a chiral diamine ligand (e.g., TsDPEN). jst.go.jpwikipedia.orgharvard.edu These catalysts are highly efficient for the asymmetric hydrogenation or transfer hydrogenation of aromatic ketones, often providing excellent enantioselectivity (up to 99% ee) and high turnover numbers. rsc.orgmdpi.com The reaction can be performed using hydrogen gas or through transfer hydrogenation with donors like a formic acid/triethylamine mixture or isopropanol. rsc.orgmdpi.com

Enzymatic Reduction: Biocatalysis using enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often found in whole-cell systems like baker's yeast or engineered microorganisms, offers an environmentally friendly and highly selective method for ketone reduction. rsc.orgnih.govnih.gov These enzymes can operate under mild conditions (aqueous media, room temperature) and often provide exceptionally high enantioselectivity (>99% ee). researchgate.netusm.my The selectivity for the (R) or (S) alcohol depends on the specific enzyme used. The electronic properties of substituents on the acetophenone can influence the reaction rate and enantioselectivity. rsc.orgresearchgate.net

| Method | Key Reagents | Typical Enantioselectivity (ee) | Key Features |

|---|---|---|---|

| CBS Reduction | Chiral Oxazaborolidine, Borane (BH₃) | Often >95% | Predictable stereochemistry based on catalyst enantiomer. |

| Noyori Hydrogenation | Chiral Ru-BINAP/Diamine catalyst, H₂ or H-donor | Often >97% | High catalyst efficiency (low loading), applicable to a wide range of ketones. |

| Enzymatic Reduction | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Often >99% | Environmentally friendly ("green chemistry"), exceptional selectivity, mild conditions. |

Asymmetric Catalysis in the Construction of Stereodefined Alcohols

Asymmetric catalysis offers a powerful and atom-economical approach to obtaining enantiomerically pure alcohols. This is often achieved through the asymmetric hydrogenation of the corresponding prochiral ketone, 2-bromo-4,6-difluoroacetophenone. Chiral transition metal complexes, particularly those based on ruthenium, rhodium, and iridium, are extensively used for this purpose. The catalyst, featuring a chiral ligand, creates a chiral environment that directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

For instance, Noyori-type catalysts, which are Ru(II)-diamine-diphosphine complexes, are well-known for their high efficiency and enantioselectivity in the hydrogenation of aromatic ketones. liverpool.ac.uk The choice of the chiral diphosphine ligand, such as BINAP, and the chiral diamine, like DPEN, is critical in determining the stereochemical outcome.

Table 1: Asymmetric Hydrogenation of Analogous Aromatic Ketones

| Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Ru(II)-BINAP-Diamine | Acetophenone | up to 98% | ru.nl |

These catalyst systems provide a direct route to chiral alcohols, and their application to 2-bromo-4,6-difluoroacetophenone is expected to yield this compound with high enantiomeric purity.

Chiral Auxiliary-Mediated Methodologies for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This method is a reliable strategy for asymmetric synthesis. nih.gov

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor, such as a derivative of 2-bromo-4,6-difluorophenylacetic acid. For example, Evans' oxazolidinone auxiliaries can be used to direct the stereoselective alkylation of the corresponding acyl-oxazolidinone with a methylating agent. blogspot.com Subsequent reductive cleavage of the auxiliary would furnish the desired chiral alcohol.

Another approach involves the use of chiral auxiliaries derived from amino alcohols, such as cis-1-amino-2-indanol, which have proven effective in directing Diels-Alder reactions and could be adapted for the synthesis of chiral alcohols. nih.govscielo.org.mx The key advantage of this methodology lies in the predictable stereochemical outcome and the ability to recover and reuse the chiral auxiliary. nih.gov

Table 2: Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Diastereomeric Ratio/ee | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Aldol Reaction | High | wikipedia.orgblogspot.com |

| cis-1-Arylsulfonamido-2-indanols | Diels-Alder Reaction | High | nih.gov |

Biocatalytic Transformations for Enantiomerically Enriched Products

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, particularly oxidoreductases such as alcohol dehydrogenases (ADHs), can catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with exceptional enantioselectivity. nih.govnih.gov

The bioreduction of 2-bromo-4,6-difluoroacetophenone using a suitable ADH would be a direct and environmentally benign route to enantiomerically pure this compound. These reactions are typically performed in aqueous media under mild conditions. The stereochemical outcome (either the (R)- or (S)-enantiomer) can often be controlled by selecting an enzyme with the appropriate stereopreference. rsc.org

Whole-cell biocatalysis, using microorganisms such as yeast or bacteria that express the desired ADH, is often preferred for industrial applications due to the elimination of the need for enzyme isolation and cofactor regeneration. researchgate.net For example, a recombinant ketoreductase from Pichia glucozyma has been successfully used for the enantioselective reduction of various mono-substituted acetophenones. rsc.org

Table 3: Biocatalytic Reduction of Substituted Acetophenones

| Biocatalyst | Substrate | Product Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Alcohol Dehydrogenase (RhADH) | 2-Hydroxyacetophenone | 99% | nih.gov |

| Pichia glucozyma Ketoreductase (KRED1-Pglu) | Substituted Acetophenones | High | rsc.org |

Novel Synthetic Pathways for this compound Derivatives

The development of novel synthetic routes to derivatives of this compound is essential for expanding its chemical space and exploring its potential applications.

Transition Metal-Catalyzed Coupling Reactions in Aryl Alcohol Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org These reactions can be employed to synthesize derivatives of this compound by modifying the aryl bromide moiety. For example, the bromine atom can serve as a handle for Suzuki, Heck, or Sonogashira coupling reactions to introduce a variety of substituents onto the aromatic ring.

Furthermore, transition metals can catalyze the direct functionalization of C-H bonds, offering an atom-economical way to introduce new functional groups. researchgate.net Rhodium(III)-catalyzed oxidative annulation reactions of aryl compounds with allyl alcohols represent an advanced strategy for creating more complex molecular architectures. researchgate.netscilit.com Such methodologies could be applied to derivatives of the target alcohol to build complex heterocyclic systems.

Table 4: Transition Metal-Catalyzed Reactions for Aryl Functionalization

| Reaction Type | Catalyst | Coupling Partners | Application | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Palladium | Aryl boronic acids | C-C bond formation | acs.org |

| C-H Alkylation | Iridium/Ruthenium | Alcohols | C-C bond formation | mdpi.com |

One-Pot and Cascade Reactions for Enhanced Synthetic Efficiency

One-pot and cascade reactions, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. rsc.org

A potential one-pot synthesis of a derivative of this compound could involve a multicomponent reaction. For instance, a four-component reaction has been developed for the synthesis of highly substituted nih.govnih.govnaphthyridin-1-phenyl-1-ethanone derivatives. researchgate.net Adapting such a strategy could lead to the efficient assembly of complex molecules incorporating the this compound scaffold.

Another example is the deracemization of 1-phenylethanols in a one-pot process that combines a manganese-driven oxidation with an enzymatic reduction. rsc.org This chemoenzymatic approach allows for the conversion of a racemic mixture into a single enantiomer of the alcohol with high yield and enantioselectivity.

Table 5: Examples of One-Pot and Cascade Reactions

| Reaction Type | Key Features | Product Class | Reference |

|---|---|---|---|

| Four-Component Reaction | Operational simplicity | Substituted nih.govnih.govnaphthyridin-1-phenyl-1-ethanones | researchgate.net |

| Chemoenzymatic Deracemization | Oxidation coupled with enzymatic reduction | Enantiopure (R)-1-phenylethanols | rsc.org |

Reaction Mechanisms and Reactivity Profile of 1 2 Bromo 4,6 Difluorophenyl Ethan 1 Ol

Mechanistic Studies of Carbon-Bromine Bond Transformations

The carbon-bromine (C-Br) bond on the difluorinated phenyl ring is a key site for reactivity. Its transformations are central to building more complex molecular architectures, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions Involving the Aryl Bromide

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for transforming the aryl bromide, although it is less common than electrophilic substitution for many aromatic systems. libretexts.org The viability of SNAr reactions on this substrate is significantly enhanced by the presence of the two electron-withdrawing fluorine atoms on the aromatic ring. These substituents activate the ring for nucleophilic attack. libretexts.orgnih.gov

The generally accepted mechanism for this reaction is a two-step addition-elimination process. libretexts.orgyoutube.comyoutube.com

Nucleophilic Addition: A strong nucleophile attacks the carbon atom bearing the bromine atom. This forces the pi electrons of the aromatic ring to delocalize, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The electron-withdrawing fluoro groups are crucial for stabilizing this anionic intermediate, particularly when they are positioned ortho and para to the site of attack. libretexts.org

Elimination: The aromaticity of the ring is restored in the second step when the leaving group, in this case, the bromide ion, is expelled. youtube.com

Strong nucleophiles are typically required for this reaction to proceed effectively. youtube.com The reactivity of halogens as leaving groups in SNAr can be counterintuitive; often, fluorine is the best leaving group because its high electronegativity makes the attached carbon highly electrophilic and susceptible to the initial nucleophilic attack. youtube.com However, bromine is still a competent leaving group in a sufficiently activated system.

Palladium-Catalyzed Cross-Coupling Reactivity of the Bromo-Aryl Moiety

The bromo-aryl moiety of 1-(2-bromo-4,6-difluorophenyl)ethan-1-ol is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. nobelprize.orglibretexts.org The general mechanism for these transformations involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgnih.gov

Oxidative Addition: The cycle begins with the reaction of the aryl bromide with a palladium(0) complex. The palladium atom inserts itself into the carbon-bromine bond, forming an organopalladium(II) intermediate. nobelprize.orglibretexts.org

Transmetalation: In this step, the organic group from a second reagent (the coupling partner) is transferred to the palladium center, displacing the halide. This step varies depending on the specific reaction (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling). nobelprize.orglibretexts.org

Reductive Elimination: The final step involves the two organic groups coupled on the palladium(II) center bonding to each other and leaving the palladium. This forms the final product and regenerates the palladium(0) catalyst, allowing the cycle to continue. nobelprize.orglibretexts.org

This versatile reactivity allows the bromine atom to be replaced by a wide variety of substituents, as detailed in the table below.

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand System | Resulting C-C or C-N Bond |

| Suzuki Reaction | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl-Aryl, Aryl-Vinyl |

| Heck Reaction | Alkene | Pd(OAc)₂, P(o-tol)₃ | Aryl-Alkene |

| Sonogashira Reaction | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Aryl-Alkyne |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd₂(dba)₃, BINAP, XPhos | Aryl-Nitrogen |

| Stille Reaction | Organostannane (Organo-tin) | Pd(PPh₃)₄ | Aryl-Aryl, Aryl-Vinyl, Aryl-Alkyl |

Transformations Involving the Hydroxyl Functional Group

The secondary alcohol group is the other key reactive center in the molecule, offering pathways for oxidation, substitution, and elimination reactions.

Oxidation Reactions to Corresponding Ketones and Carboxylic Acids

The secondary alcohol in this compound can be readily oxidized to the corresponding ketone, 2-bromo-4,6-difluoroacetophenone. This transformation is a fundamental process in organic chemistry. A variety of reagents can accomplish this conversion, typically under mild conditions to prevent over-oxidation or side reactions.

Common oxidizing agents for this purpose include:

Chromium-based reagents: Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC).

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers mild conditions and high efficiency.

Direct oxidation of a secondary alcohol to a carboxylic acid is not possible without cleaving a carbon-carbon bond, a reaction that would require harsh oxidative conditions and would break apart the core structure of the molecule. Therefore, the primary and most synthetically useful oxidation product is the ketone.

Etherification and Esterification Chemistry of the Secondary Alcohol

The hydroxyl group can be converted into ether and ester functional groups through well-established synthetic methods.

Etherification: The formation of an ether, such as in the Williamson ether synthesis, typically proceeds via an SN2 mechanism. The alcohol is first deprotonated by a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide to form the ether linkage.

Esterification: Esters can be formed through several methods. The most common is Fischer esterification, where the alcohol is reacted with a carboxylic acid under acidic catalysis. This is an equilibrium process, and the reaction is often driven to completion by removing water. Alternatively, for a more rapid and irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.

Dehydration Pathways to Olefinic Products

The secondary benzylic alcohol can undergo dehydration (elimination of water) to form the corresponding olefin, 1-bromo-2,4-difluoro-6-vinylbenzene. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and often requires heat.

The mechanism for acid-catalyzed dehydration generally proceeds through an E1 pathway for secondary and tertiary alcohols:

Protonation of the Hydroxyl Group: The acid protonates the hydroxyl group, converting it into a good leaving group (water).

Formation of a Carbocation: The protonated alcohol departs as a water molecule, leaving behind a secondary benzylic carbocation. This carbocation is resonance-stabilized by the adjacent aromatic ring, facilitating its formation.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon atom, leading to the formation of a double bond and regenerating the acid catalyst.

Reactivity of the Difluorophenyl Ring in Electrophilic Aromatic Substitution

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the cumulative directing effects of its substituents: the bromine atom, the two fluorine atoms, and the 1-hydroxyethyl group. In EAS reactions, an electrophile attacks the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comlibretexts.org The substituents already present on the ring influence the rate of reaction and the position of the incoming electrophile. pressbooks.pubchemistrytalk.org

Activating groups increase the rate of reaction and typically direct incoming electrophiles to the ortho and para positions, while deactivating groups slow down the reaction. leah4sci.com Halogens are an exception, as they are deactivating yet direct ortho and para. libretexts.org

The directing effects of the substituents on the this compound ring are summarized in the table below. The available positions for substitution on the ring are C3 and C5.

Table 1: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| -Br | C2 | Deactivating (Inductive) | ortho, para |

| -F | C4, C6 | Deactivating (Inductive) | ortho, para |

| -CH(OH)CH₃ | C1 | Activating (Inductive/Hyperconjugation) | ortho, para |

The 1-hydroxyethyl group at C1 is an activating group and directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions. organicchemistrytutor.com However, these positions are already substituted. The bromine atom at C2 and the fluorine atoms at C4 and C6 are deactivating groups due to their strong inductive electron-withdrawing effects, yet they also direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orgorganicchemistrytutor.com

The cumulative effect of these substituents must be considered to predict the most likely site of substitution.

Attack at C3: This position is ortho to the fluorine at C4 and meta to the bromine at C2, the 1-hydroxyethyl group at C1, and the fluorine at C6.

Attack at C5: This position is ortho to the fluorine at C4 and C6, and meta to the bromine at C2 and the 1-hydroxyethyl group at C1.

Both fluorine atoms strongly deactivate the ring through their inductive effect. The ortho, para-directing nature of the halogens arises from the ability of their lone pairs to stabilize the intermediate carbocation (arenium ion) through resonance. libretexts.org The 1-hydroxyethyl group is weakly activating.

Considering the available positions, substitution at C5 is sterically more accessible than at C3, which is flanked by the bromine and a fluorine atom. Electronically, the C5 position is influenced by the directing effects of the adjacent fluorine atoms at C4 and C6. Given that halogens are ortho, para-directors, they will direct an incoming electrophile to the C5 position. Therefore, electrophilic aromatic substitution on this compound is predicted to occur preferentially at the C5 position.

Organometallic and Radical Reactions Modifying the this compound Scaffold

The presence of a carbon-bromine bond on the aromatic ring makes this compound an excellent substrate for a variety of organometallic and radical reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Organometallic Reactions:

The C-Br bond is a key site for transition-metal-catalyzed cross-coupling reactions. libretexts.orgopenstax.org These reactions typically involve the oxidative addition of the aryl bromide to a low-valent metal catalyst, followed by transmetalation and reductive elimination.

One of the most widely utilized transformations is the Suzuki-Miyaura coupling , which forms a new carbon-carbon bond by reacting the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgmdpi.comugr.es For this compound, a Suzuki-Miyaura reaction would be expected to proceed at the C-Br bond, given its higher reactivity in oxidative addition compared to the C-F bonds. acs.org

Table 2: Representative Organometallic Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C-C |

| Heck | Alkene | Pd(OAc)₂, PPh₃ | C-C |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI | C-C |

| Stille | Organostannane | Pd(PPh₃)₄ | C-C |

| Buchwald-Hartwig | Amine, Alcohol, Thiol | Pd(dba)₂, Ligand (e.g., BINAP) | C-N, C-O, C-S |

Furthermore, the bromo-substituent allows for the formation of Grignard reagents (by reaction with magnesium metal) or organolithium species (by halogen-metal exchange). These highly nucleophilic organometallic intermediates can then react with a wide range of electrophiles to introduce diverse functional groups. msu.edu

Radical Reactions:

The carbon-bromine bond in this compound can also undergo homolytic cleavage to generate an aryl radical. This can be achieved through various methods, including the use of radical initiators (e.g., AIBN with a tin hydride), photochemically, or via single-electron transfer from a reducing agent. nih.govwikipedia.orgresearchoutreach.org

Once formed, the 2-(1-hydroxyethyl)-3,5-difluorophenyl radical can participate in several types of reactions:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the debrominated product, 1-(2,4-difluorophenyl)ethan-1-ol.

Intramolecular Cyclization: If the ethan-1-ol side chain were appropriately modified with an unsaturated group (e.g., an alkene or alkyne), the aryl radical could undergo intramolecular cyclization to form new ring systems. nih.govwikipedia.org This highlights a potential pathway for further synthetic diversification of the scaffold.

Intermolecular Reactions: The aryl radical can add to multiple bonds of other molecules or participate in coupling reactions.

Photochemical methods, in particular, offer a "traceless" way to initiate radical reactions, using light to induce the C-Br bond cleavage. rsc.orgresearchgate.net Such approaches are gaining traction in sustainable chemistry. researchoutreach.org The reactivity of aryl bromides in radical reactions provides a complementary set of transformations to the more common organometallic coupling reactions.

Applications of 1 2 Bromo 4,6 Difluorophenyl Ethan 1 Ol in Advanced Organic Synthesis

As a Chiral Building Block for Stereodefined Molecular Architectures

The presence of a stereogenic center at the carbinol carbon makes 1-(2-bromo-4,6-difluorophenyl)ethan-1-ol a promising starting material for the synthesis of enantiomerically pure compounds. The ability to resolve this alcohol into its (R)- and (S)-enantiomers is crucial for its application as a chiral building block.

Enantiopure 2-halo-1-arylethanols are recognized as essential precursors for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. google.com The enantioselective reduction of the corresponding prochiral ketone, 2-bromo-4,6-difluoroacetophenone, represents a primary strategy to access the enantiomerically enriched forms of this compound. Biocatalytic methods, employing enzymes such as alcohol dehydrogenases, are often highly effective for such transformations, yielding high enantiomeric excess (ee).

Once obtained in an enantiopure form, the chiral alcohol can be subjected to a variety of stereospecific reactions. The hydroxyl group can be derivatized or replaced with retention or inversion of configuration, while the bromine atom and the fluorinated phenyl ring offer multiple sites for further synthetic modifications. For instance, the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of complex molecular scaffolds with a defined stereocenter. While specific examples detailing the elaboration of enantiopure this compound into more complex stereoisomers are not extensively documented, the principles of asymmetric synthesis support its utility in this regard.

Table 1: Potential Stereospecific Transformations of Enantiopure this compound

| Reaction Type | Reagents/Conditions | Potential Product | Stereochemical Outcome |

| Mitsunobu Reaction | DEAD, PPh₃, Nucleophile | Ester, Ether, etc. | Inversion of configuration at the carbinol center |

| Suzuki Coupling | Pd catalyst, boronic acid | Biaryl derivative | Retention of configuration |

| Sonogashira Coupling | Pd/Cu catalyst, alkyne | Aryl-alkyne derivative | Retention of configuration |

| Nucleophilic Substitution | Strong nucleophile | Alkylated/arylated derivative | SNAr mechanism on the fluorinated ring |

Chiral alcohols are frequently employed as precursors for the synthesis of chiral ligands used in asymmetric catalysis. The hydroxyl group provides a convenient handle for the introduction of phosphine, amine, or other coordinating groups. The rigid, sterically defined aromatic portion of this compound, combined with its chirality, makes it a theoretically attractive scaffold for a new class of chiral ligands.

The synthesis of such ligands would typically involve the derivatization of the hydroxyl group. For example, conversion of the alcohol to a corresponding amine, followed by reaction with a chlorophosphine, could yield a P,N-type ligand. The bromine and fluorine substituents on the phenyl ring could influence the electronic properties of the resulting metal-ligand complex, potentially tuning its catalytic activity and selectivity. While the direct application of this compound as a ligand precursor is not yet reported in the literature, the development of novel chiral ligands is an active area of research, and this compound represents an unexplored candidate.

Precursor for the Derivatization of Biologically Active Scaffolds

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The bromo-difluoro-phenyl motif present in this compound makes it an interesting starting material for the synthesis of novel, potentially bioactive molecules.

Heterocyclic compounds, particularly those containing nitrogen and sulfur, are prevalent in many pharmaceuticals. Triazoles and thiadiazines, for example, are known to exhibit a wide range of biological activities. This compound can serve as a precursor to intermediates that can be incorporated into such ring systems.

For instance, the alcohol could be oxidized to the corresponding ketone, 2-bromo-1-(2-bromo-4,6-difluorophenyl)ethanone. This α-haloketone is a versatile precursor for the synthesis of various heterocycles. Reaction with a hydrazine (B178648) derivative could lead to the formation of a diazine, while reaction with a thiourea (B124793) or thioamide could be a route to thiazine (B8601807) or thiadiazine derivatives. Although specific synthetic routes starting from this compound to triazoles or thiadiazines are not detailed in the available literature, the chemical reactivity of its functional groups is well-suited for such transformations. A related compound, 2-bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone, highlights the utility of similar scaffolds in the synthesis of complex triazole derivatives. nih.gov

The title compound is, by its nature, a fluorinated aromatic compound and can be used as a starting material to synthesize other, more complex derivatives. The bromine atom is a key functional group that allows for a variety of transformations. As mentioned previously, palladium-catalyzed cross-coupling reactions are a powerful tool for forming new bonds at the bromine-bearing carbon. This enables the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, as well as various heteroatoms.

Furthermore, the fluorine atoms themselves can influence the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions. This provides another avenue for the derivatization of the molecule. The combination of these synthetic handles allows for the generation of a library of novel fluorinated aromatic compounds, which can then be screened for biological activity.

Utilization in the Development of Functional Materials and Specialty Chemicals

The unique combination of a chiral center, a heavy atom (bromine), and highly electronegative fluorine atoms suggests that this compound could be a precursor for functional materials and specialty chemicals. For instance, the high fluorine content could impart properties such as hydrophobicity and thermal stability, which are desirable in materials science.

The chiral nature of the molecule could be exploited in the synthesis of chiral polymers or liquid crystals. The bromine atom could serve as a site for polymerization or for grafting the molecule onto a surface. The difluorophenyl group, with its specific electronic and steric properties, could influence the packing and self-assembly of molecules, leading to materials with interesting optical or electronic properties. However, it is important to note that the application of this compound in the development of functional materials and specialty chemicals is a speculative area, with no current examples found in the scientific or patent literature.

Theoretical and Computational Chemistry Studies of 1 2 Bromo 4,6 Difluorophenyl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure of molecules. These calculations can predict a wide range of molecular properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost. If applied to 1-(2-Bromo-4,6-difluorophenyl)ethan-1-ol, DFT could be used to predict:

Optimized Molecular Geometry: The three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Vibrational Frequencies: These calculations can predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.

Electronic Properties: Properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP) can be calculated. The MEP, for instance, can identify electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy of the molecule can be computed, providing information about its stability.

A hypothetical data table of DFT-calculated properties for this compound might look like this:

| Property | Calculated Value |

| Energy of Optimized Geometry | [Value] Hartrees |

| Dipole Moment | [Value] Debye |

| Highest Occupied Molecular Orbital (HOMO) Energy | [Value] eV |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | [Value] eV |

| HOMO-LUMO Gap | [Value] eV |

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for understanding and predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. Regions of the molecule with a high HOMO density are likely to be sites of electrophilic attack.

LUMO: The innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons. Regions with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, FMO analysis would help in predicting how it might react with other chemical species. For example, it could identify the most likely sites for oxidation (electron removal from the HOMO) or reduction (electron addition to the LUMO).

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. Unlike quantum chemical methods that often focus on static molecules, MD provides a dynamic picture of molecular behavior.

For this compound, MD simulations could be used to:

Explore Conformational Landscapes: The molecule can exist in various spatial arrangements (conformers) due to the rotation around its single bonds. MD simulations can explore these different conformations and determine their relative stabilities and the energy barriers between them.

Study Intermolecular Interactions: By simulating multiple molecules of this compound together, or with solvent molecules, MD can reveal how they interact. This includes identifying hydrogen bonding patterns involving the hydroxyl group and halogen bonding involving the bromine atom.

Simulate Behavior in Solution: MD can provide insights into how the molecule behaves in different solvents, which is crucial for understanding its solubility and reactivity in various chemical environments.

In Silico Modeling of Reaction Mechanisms and Transition States Involving this compound

Computational modeling can be a powerful tool for elucidating the step-by-step pathways of chemical reactions (reaction mechanisms). This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling could:

Identify Transition States: A transition state is the highest energy point along a reaction coordinate. By locating and characterizing the transition state structure, chemists can understand the energy barrier of a reaction (activation energy), which determines the reaction rate.

Map Reaction Pathways: Computational methods can map out the entire energy profile of a reaction, showing the energy changes as reactants are converted to products. This can help in distinguishing between different possible reaction mechanisms.

Investigate the Role of Catalysts: If a reaction is catalyzed, computational modeling can be used to understand how the catalyst interacts with the reactants to lower the activation energy.

Computational Prediction of Stereochemical Outcomes in Asymmetric Transformations

This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images (enantiomers). The synthesis of such molecules often aims to produce one enantiomer in excess over the other (asymmetric synthesis).

Computational chemistry can play a vital role in predicting and understanding the stereochemical outcomes of asymmetric reactions:

Modeling Chiral Catalysts: In many asymmetric syntheses, a chiral catalyst is used to control the stereochemistry. Computational models can be built to study the interaction between the catalyst and the substrate (the molecule being transformed).

Analyzing Diastereomeric Transition States: The preference for the formation of one enantiomer over the other is determined by the relative energies of the transition states leading to each enantiomer. These are diastereomeric transition states. By calculating the energies of these transition states, the enantiomeric excess (ee) of a reaction can be predicted.

A hypothetical data table for the computational prediction of a stereochemical outcome might be:

| Transition State | Calculated Relative Energy (kcal/mol) | Predicted Major Enantiomer | Predicted Enantiomeric Excess (%) |

| TS-(R) | 0.0 | (R) | [Value] |

| TS-(S) | [Value] |

Future Research Directions and Emerging Opportunities for 1 2 Bromo 4,6 Difluorophenyl Ethan 1 Ol

Development of Sustainable and Green Chemistry Methodologies for its Synthesis and Derivatization

The chemical industry's growing emphasis on environmental responsibility necessitates the development of green and sustainable methods for the synthesis and subsequent modification of 1-(2-Bromo-4,6-difluorophenyl)ethan-1-ol. Future research in this area is expected to focus on several key aspects:

Atom Economy and Waste Reduction: Shifting from traditional synthetic routes that may involve stoichiometric reagents and generate significant waste to more atom-economical approaches is a primary goal. This includes the exploration of catalytic methods that minimize byproduct formation.

Renewable Resources and Solvents: Investigating the use of bio-based starting materials and greener solvent alternatives, such as water, supercritical fluids, or biodegradable solvents, will be crucial. This reduces the reliance on petroleum-based feedstocks and minimizes the environmental impact of chemical processes.

Energy Efficiency: The adoption of energy-efficient synthetic technologies, such as microwave-assisted synthesis or flow chemistry, can significantly reduce the carbon footprint associated with the production of this compound and its derivatives. These technologies often lead to shorter reaction times and improved yields.

Exploration of Novel Catalytic Systems for its Transformations and Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as a key handle for a variety of catalytic transformations, particularly cross-coupling reactions. The development of novel catalytic systems will unlock new avenues for creating complex molecular architectures.

Future research will likely concentrate on:

Palladium-Catalyzed Cross-Coupling: While palladium catalysis is a well-established tool, the development of more active and robust catalysts for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions with this specific substrate will be beneficial. Research into ligands that can enhance catalyst performance and stability is a continuing area of interest.

Alternative Metal Catalysis: Exploring the use of more abundant and less toxic metals, such as copper, nickel, iron, and cobalt, as catalysts for cross-coupling reactions is a significant trend in sustainable chemistry. Developing effective catalytic systems based on these metals for the transformation of this compound would be a noteworthy advancement.

C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring presents a highly efficient strategy for derivatization. Research into catalytic systems that can selectively activate and functionalize the C-H bonds of this molecule would open up new synthetic possibilities, bypassing the need for pre-functionalized starting materials.

Advanced Derivatization for Specialized Material Science and Niche Chemical Applications

The unique combination of functional groups in this compound makes it an attractive scaffold for the synthesis of advanced materials and specialty chemicals.

Emerging opportunities in this domain include:

Liquid Crystals: The rigid, fluorinated phenyl core is a common feature in liquid crystal molecules. Derivatization of the alcohol and bromo groups could lead to the synthesis of novel liquid crystalline materials with tailored properties for display technologies and optical applications.

Fluorinated Polymers: Incorporation of this fluorinated building block into polymers could impart desirable properties such as thermal stability, chemical resistance, and low surface energy. Research into polymerization reactions involving derivatives of this compound could lead to the development of high-performance materials.

Agrochemicals and Pharmaceuticals: The presence of fluorine atoms is known to enhance the biological activity and metabolic stability of many agrochemicals and pharmaceuticals. The structural motifs present in this compound could serve as a starting point for the design and synthesis of new bioactive molecules.

Interdisciplinary Research Integrating this compound into Chemical Biology Tools and Probes

The application of small molecules as tools to study biological systems is a rapidly growing field. The structural features of this compound provide a foundation for the development of novel chemical biology probes.

Future interdisciplinary research could focus on:

Photoaffinity Labeling: The bromo- and fluoro-substituted phenyl ring could be modified to incorporate photoreactive groups, enabling the creation of photoaffinity probes to identify protein targets and study ligand-receptor interactions.

Fluorine NMR Probes: The presence of two fluorine atoms offers the potential for the development of ¹⁹F NMR probes. These probes can be used to study biological processes and environments in a non-invasive manner, as ¹⁹F NMR has a high sensitivity and no background signal in biological systems.

Fragment-Based Drug Discovery: This compound could serve as a valuable fragment in fragment-based drug discovery campaigns. Its unique substitution pattern could provide a starting point for the development of potent and selective inhibitors for various biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.